Lomitapide is a first-in-class drug [ [] ] that acts as a selective inhibitor of microsomal triglyceride transfer protein (MTP) [ [, , , ] ]. This protein plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, primarily in the liver and intestines [ [, , , ] ]. Its development represents a significant advancement in the treatment of homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by dangerously high levels of low-density lipoprotein cholesterol (LDL-C) [ [, , , , , , , , ] ].
Lomitapide functions by binding to MTP, a protein essential for loading triglycerides and phospholipids onto apoB during the assembly of chylomicrons in the intestines and very low-density lipoprotein (VLDL) in the liver [ [, , , ] ]. By inhibiting MTP activity, Lomitapide effectively reduces the secretion of these lipoproteins into the bloodstream [ [, , ] ]. This, in turn, leads to a decrease in circulating LDL-C, apoB, triglycerides, non-high-density lipoprotein cholesterol, and lipoprotein(a) levels [ [, ] ]. Lomitapide's mechanism of action is independent of the LDL receptor pathway, making it particularly valuable for treating HoFH, where LDL receptor function is often compromised [ [, , ] ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5